

nigericin stability and storage conditions

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Compound Focus: Nigericin

CAS No.: 28380-24-7

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Nigericin Stability & Storage Guide

This section summarizes the key quantitative data for handling and storing **nigericin**.

Parameter	Specification
Molecular Weight	747 g/mol [1]
Purity	>98% [1]
Stock Solution Preparation	Reconstitute 5 mg powder in 669 μ L DMSO for a 10 mM stock [1]
Lyophilized Powder Storage	Store desiccated at 4°C; stable for 24 months [1]
Reconstituted Solution Storage	Store at -20°C; stable for 2 months [1]
Solution Handling	Aliquot to avoid multiple freeze-thaw cycles [1]
Solubility	Soluble in DMSO (50 mg/mL) and Ethanol (20 mg/mL) [1]

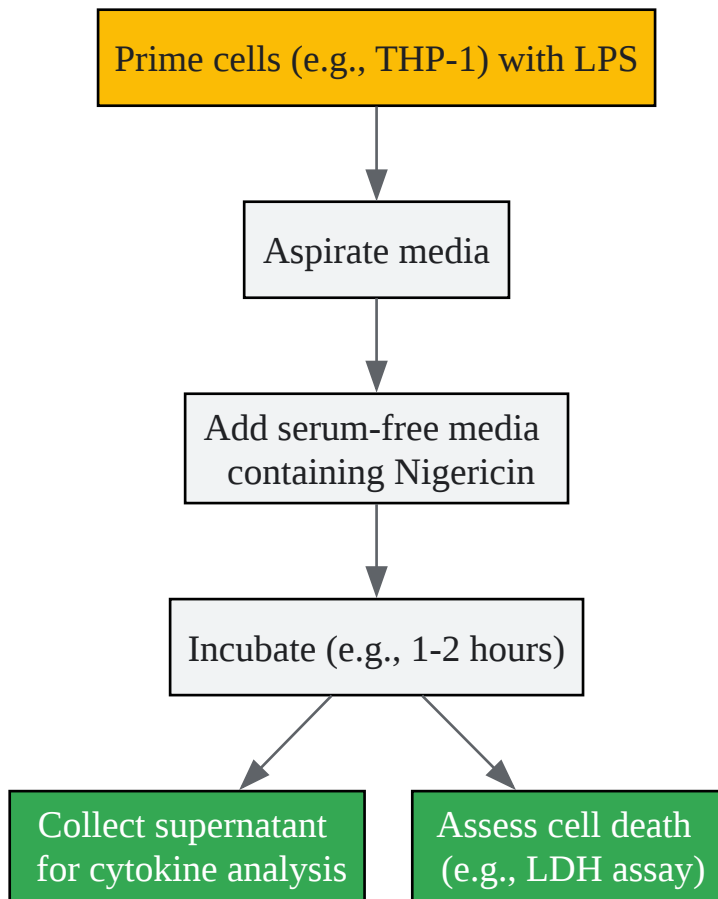
Troubleshooting Common Issues

Here are solutions to frequent problems researchers encounter with **nigericin**:

- Problem: Precipitate Formation in Stock Solution
 - Solution: Ensure **nigericin** is fully dissolved in a pure, dry solvent (DMSO is standard). Gently warm the vial if necessary and vortex thoroughly. Always visually inspect the solution before use; it should be clear.
- Problem: Loss of Potency / Inconsistent Experimental Results
 - Solution: Adhere strictly to storage guidelines. Keep the lyophilized powder at 4°C and reconstituted aliquots at -20°C. Track the age of your stock solutions and discard any that are older than 2 months [1].
- Problem: Inappropriate Vehicle Control
 - Solution: Remember that **nigericin** is typically dissolved in DMSO. The vehicle control for your experiments must be the same volume of DMSO to account for any solvent effects on the cells.

Experimental Protocol: NLRP3 Inflammasome Activation

Nigericin is widely used to activate the NLRP3 inflammasome in cell-based assays. Below is a standard workflow for its use in macrophages.



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Detailed Step-by-Step Method [2] [3]:

- **Cell Preparation and Priming:**

- Differentiate human THP-1 monocytic cells into macrophages overnight using PMA (e.g., 100 nM) [2].
- **Prime** the cells by incubating with Ultrapure LPS (e.g., 100 ng/mL - 1 µg/mL) for 2-4 hours. This step upregulates NLRP3 and pro-IL-1 β expression via the NF- κ B pathway [2].

- **Nigericin Activation:**

- Aspirate the media from the primed cells.
- Replace with fresh, serum-free media containing the prepared **nigericin** working solution. A common working concentration is **5-10 µM** [2] [3].
- Incubate the cells for a defined period, typically **45 minutes to 2 hours**, at 37°C and 5% CO₂ [2].

- **Post-Treatment Analysis:**

- **Cell Death Assessment:** Measure pyroptosis by collecting the supernatant and running a Lactate Dehydrogenase (LDH) release assay. Propidium iodide (PI) uptake can also be measured by flow cytometry [2].
- **Downstream Readouts:**
 - Collect cell culture supernatant to analyze mature **IL-1 β** release via ELISA.
 - Harvest cells to analyze **caspase-1 activation** (e.g., Western blot for cleaved caspase-1) and **GSDMD cleavage** [2] [3].

Mechanism of Action & Experimental Relevance

Understanding how **nigericin** works is key to designing robust experiments and interpreting results correctly.

- **Primary Mechanism: Nigericin** acts as an **electroneutral K⁺/H⁺ ionophore** [1]. It exchanges potassium ions (K⁺) for protons (H⁺) across biological membranes.
- **Key Consequences:**
 - **Potassium Efflux:** It potently induces a rapid efflux of intracellular K⁺, which is a well-established **common trigger for NLRP3 inflammasome activation** [2] [4].
 - **Disruption of Mitochondrial Membrane Potential:** As a lipophilic antibiotic, it incorporates into mitochondrial membranes, disrupting the proton gradient and collapsing the membrane potential ($\Delta\Psi_m$) [1]. This can lead to mitochondrial dysfunction and contribute to inflammasome signaling.
- **Experimental Confirmation:** Research has shown that ERK1/2 inactivation and subsequent cytokine release upon **nigericin** treatment occur **rapidly (within 5-15 minutes)** and are **independent of pyroptosis itself**, as they still happen in GSDMD-knockout cells where pore formation is prevented [2]. This underscores its direct signaling role beyond just causing cell death.

Key Technical Considerations for Your Research

- **Potency Confirmation:** If your **nigericin** stock is old or has been improperly stored, you can validate its potency by testing its ability to induce rapid cell death (pyroptosis) in a well-characterized, LPS-primed macrophage cell line like THP-1 or iBMDMs.
- **Beyond Cell Death:** As highlighted in the research, **nigericin**'s effects are pleiotropic. When studying signaling pathways (like ERK1/2 inactivation [2]), use controls like GSDMD-knockout cells to dissect signaling events that are independent of the cell death program.
- **Solvent Choice:** While DMSO is the standard solvent, its hygroscopic nature can introduce water over time. Using sealed, water-free DMSO aliquots for reconstitution can enhance long-term stability.

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